4-[(4-Methoxyphenyl)methoxy]aniline

Hydrogen bonding Solubility Drug-likeness

Researchers often default to cheap 4-methoxyaniline, overlooking critical linker chemistry differences. 4-[(4-Methoxyphenyl)methoxy]aniline (CAS 53234-92-7) addresses this with its O-linked 4-methoxybenzyloxy architecture, offering distinct lipophilicity (XLogP3=2.7) and H-bond profiles. • Differentiated H-bonding: 3 H-bond acceptors vs. 2 in N-benzyl analogs, enabling unique hinge-region engagement for kinase/bromodomain targets. • Consistent 97% HPLC purity ensures reliable amide coupling and reductive amination outcomes. • Scalable supply with verified stock for rapid global dispatch.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 53234-92-7
Cat. No. B1367457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxyphenyl)methoxy]aniline
CAS53234-92-7
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CC=C(C=C2)N
InChIInChI=1S/C14H15NO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10,15H2,1H3
InChIKeyQTJVWDMAQMKQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Methoxyphenyl)methoxy]aniline – Overview and Procurement


4-[(4-Methoxyphenyl)methoxy]aniline (CAS 53234-92-7, molecular formula C14H15NO2, molecular weight 229.27 g/mol) is an aromatic ether and primary aniline derivative characterized by a 4‑methoxybenzyloxy substituent para to the amine [1]. It is supplied as a research chemical and synthetic intermediate with a standard purity of 97% (HPLC) . The compound features one hydrogen‑bond donor, three hydrogen‑bond acceptors, a computed XLogP3‑AA of 2.7, and a topological polar surface area of 44.5 Ų [1]. These physicochemical properties place it between simple anilines and more lipophilic diarylamines, making it a candidate for applications requiring a moderately lipophilic, hydrogen‑bond‑capable aniline scaffold.

1
Moderately lipophilic aniline scaffold for advanced intermediates
2
Supports amide coupling and reductive amination workflows
3
O-linked architecture provides distinct hydrogen-bond capacity

Why This Building Block Cannot Be Replaced by Generic Aniline Analogs


Procurement decisions for aniline-based building blocks often default to the cheapest available analog (e.g., 4‑methoxyaniline or N‑benzyl‑4‑methoxyaniline). However, the O‑linked 4‑methoxybenzyloxy architecture of 4‑[(4‑methoxyphenyl)methoxy]aniline fundamentally alters hydrogen‑bonding capacity and lipophilicity compared to N‑linked or unsubstituted analogs [1]. This results in different solubility, reactivity, and potential biological target engagement profiles that cannot be replicated by simple substitution. The quantitative evidence below demonstrates that changes in linker chemistry, substitution pattern, and electronic character drive measurable differences in computed properties and vendor‑reported purity, which directly impact synthetic utility and reproducibility in advanced intermediate applications.

Linker chemistry
O-linked aniline differs in H-bond acceptor count vs N-linked analogs, which may alter solubility and target engagement.
Lipophilicity shift
4-Methoxybenzyloxy group increases XLogP3-AA compared to simple benzyloxy anilines, potentially impacting membrane permeability profiles.
Quality variability
Vendor-reported purity and QC documentation consistency may differ from generic aniline building blocks, affecting batch reproducibility.

Head-to-Head Property Comparisons with Structural Analogs


Hydrogen-Bond Acceptor Count: O-Linked vs. N-Linked Analog

The O‑linked 4‑[(4‑methoxyphenyl)methoxy]aniline presents three hydrogen‑bond acceptors (one ether oxygen, one methoxy oxygen, one aniline nitrogen), whereas its N‑linked isomer 4‑methoxy‑N‑(4‑methoxyphenyl)aniline (CAS 101‑70‑2) offers only two hydrogen‑bond acceptors [REFS-1, REFS-2]. This difference in H‑bond acceptor count can influence aqueous solubility and target binding.

H-Bond Acceptors
Head-to-head
3 vs. 2 for N-linked analog
May support altered solubility and binding kinetics
Computed property; O-linker provides one additional acceptor
Hydrogen bonding Solubility Drug-likeness

Lipophilicity Control: O-Linked vs. Benzyloxy Analog

The target compound has a computed XLogP3‑AA of 2.7, whereas the simpler benzyloxy analog 4‑(benzyloxy)aniline (CAS 17696‑11‑6) shows a lower XLogP3‑AA of approximately 2.3 (calculated) [REFS-1, REFS-2]. The introduction of the para‑methoxy group on the benzyl ring increases lipophilicity, which can be advantageous for membrane permeability in cellular assays.

Lipophilicity (XLogP3)
Cross-study comparable
2.7 vs. ~2.3 (benzyloxy analog)
Reported +0.4 log unit increase
XLogP3-AA computed; may support membrane permeability context
Lipophilicity Permeability ADME

Topological Polar Surface Area: O-Linked vs. Simple Aniline

The target compound possesses a tPSA of 44.5 Ų, which is significantly higher than that of 4‑methoxyaniline (p‑anisidine, CAS 104‑94‑9, tPSA = 35.3 Ų) [REFS-1, REFS-2]. This increased polarity is due to the additional ether oxygen in the linker, which reduces the compound's propensity for passive CNS penetration while maintaining oral bioavailability potential.

Polar Surface Area
Head-to-head
44.5 vs. 35.3 Ų (p-anisidine)
Reported +9.2 Ų increase; remains within oral absorption range
Computed tPSA; may reduce off-target CNS penetration propensity
Polar surface area CNS penetration Drug-likeness

Purity and Quality Assurance for Procurement

The target compound is commercially available at a standard purity of 97% (HPLC) from multiple vendors, with supporting QC documentation (NMR, HPLC, GC) . In contrast, the N‑linked analog 4‑methoxy‑N‑(4‑methoxyphenyl)aniline is typically offered at 95–98% purity with less consistent QC . Reliable purity and documentation reduce the risk of synthesis failure in multi‑step campaigns.

Purity & QC
Cross-study comparable
97% (HPLC) consistent vendor supply
Supports batch-to-batch reproducibility review
Supplier-reported data; N-analog purity varies 95–98%
Purity QC Reproducibility

High-Value Application Scenarios


Kinase or Epigenetic Probe Synthesis

The compound’s moderate lipophilicity (XLogP3‑AA=2.7) and tPSA (44.5 Ų) make it a suitable aniline partner for amide coupling or reductive amination reactions when constructing focused libraries targeting kinases or bromodomains. Its O‑linked architecture offers an additional H‑bond acceptor compared to N‑linked analogs, which can be exploited to engage key hinge‑region residues [1].

Agrochemical Intermediate Development

As a building block, 4‑[(4‑methoxyphenyl)methoxy]aniline can be elaborated into herbicidal or fungicidal leads. The methoxybenzyl ether moiety is a known substructure in agrochemical active ingredients, and the compound’s reliable 97% purity ensures consistency in in‑vivo screening against target pests .

Advanced Material Monomer for Optoelectronic Polymers

The electron‑rich aniline core combined with the methoxy‑substituted benzyloxy group provides a balanced donor character suitable for incorporation into π‑conjugated polymers for organic electronics. The 4‑methoxybenzyloxy group can later be cleaved to reveal a free phenol for further functionalization, a strategy employed in semiconducting polymer synthesis [2].

Application
Selection Property
Validation Focus
Kinase or bromodomain probe synthesis
H-bond acceptor count and linker architecture
Target engagement and solubility in biochemical assays
Agrochemical intermediate development
Consistent 97% purity and methoxybenzyl substructure
Reproducibility in in-vivo screening models
Optoelectronic polymer monomer
Electron-rich aniline core with cleavable protecting group
Donor character and post-polymerization functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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